molecular formula C20H19N5OS B5517170 benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime

benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime

Cat. No.: B5517170
M. Wt: 377.5 g/mol
InChI Key: ZWNIUWLEEUJKER-SSDVNMTOSA-N
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Description

Benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13103142 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A notable application of the chemical compound involves its use in the synthesis of a new series of compounds that exhibit biological activity. The creation of benzo[6,7]cyclohepta[1,2-d]triazolo[4,3-a]pyrimidines through the reaction of heterocyclic thione with hydrazonoyl halides highlights its potential as a precursor for producing substances with 5α-reductase inhibitory activity. This synthesis demonstrates the compound's relevance in generating bioactive molecules with potential therapeutic applications, especially in the context of diseases associated with the enzyme 5α-reductase (Farghaly et al., 2012).

Antitumor Potential

The compound has also been explored for its antitumor properties. In particular, research focused on synthesizing and evaluating the antitumor activity of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones shows promise. Specific derivatives synthesized through the reaction with different aldehydes, including benzaldehyde, were tested against liver and breast cancer cell lines, indicating potent antitumor activity against these types of cancer cells (Edrees & Farghaly, 2017).

Chemical Synthesis and Derivatives

Further research highlights the compound's utility in chemical synthesis, particularly in the creation of novel fused and isolated azoles and N-heteroaryl derivatives. These derivatives, achieved through reactions involving the compound with various reagents, underscore its versatility as a starting material for generating a wide range of chemically and potentially pharmacologically interesting molecules (El Azab & Elkanzi, 2014).

Catalyst in Synthesis

Moreover, the compound has been employed as a catalyst in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This use highlights its role not only as a reactant but also as a catalyst, facilitating the formation of complex heterocyclic compounds in environmentally benign conditions, thus contributing to green chemistry (Liu, Lei, & Hu, 2012).

Mechanism of Action

The mechanism of action of this compound is not known due to the lack of specific information on the compound .

Safety and Hazards

The safety and hazards of this compound are not known due to the lack of specific information on the compound .

Future Directions

Thiophene derivatives, which are structurally similar to the tetrahydro-cyclohepta-thieno-triazolo-pyrimidine structure, have shown a wide range of therapeutic properties, suggesting potential future directions for research .

Properties

IUPAC Name

(E)-1-phenyl-N-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-ylmethoxy)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-3-7-14(8-4-1)11-22-26-12-17-23-19-18-15-9-5-2-6-10-16(15)27-20(18)21-13-25(19)24-17/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNIUWLEEUJKER-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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